molecular formula C16H11F3N2O2S2 B15009755 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B15009755
M. Wt: 384.4 g/mol
InChI Key: FVNCFMNPSIIUQY-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound that features a benzothiazole ring and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves the reaction of 2-mercaptobenzothiazole with 4-(trifluoromethoxy)phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction pathways as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzothiazole and trifluoromethoxyphenyl groups. These interactions can modulate various biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,4-dihydroxyphenyl)ethanone
  • 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2-furyl)ethanone
  • 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethanone

Uniqueness

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly interesting for applications requiring specific interactions with biological targets or materials with unique properties .

Properties

Molecular Formula

C16H11F3N2O2S2

Molecular Weight

384.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide

InChI

InChI=1S/C16H11F3N2O2S2/c17-16(18,19)23-11-7-5-10(6-8-11)20-14(22)9-24-15-21-12-3-1-2-4-13(12)25-15/h1-8H,9H2,(H,20,22)

InChI Key

FVNCFMNPSIIUQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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